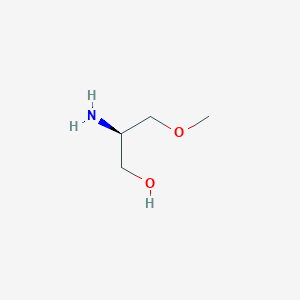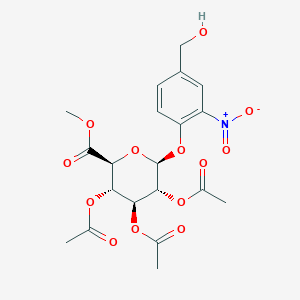
N-(2,3-dihydroxypropyl)-4-hydroxybenzamide
Overview
Description
N-(2,3-dihydroxypropyl)-4-hydroxybenzamide, also known as DPBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPBA is a derivative of 4-hydroxybenzoic acid, which is widely used in the production of various chemicals and materials. DPBA has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and potential applications in scientific research have been extensively studied.
Scientific Research Applications
X-Ray Contrast Agent
“N-(2,3-dihydroxypropyl)-4-hydroxybenzamide” is a derivative of “N,N´-bis (2,3-dihydroxypropy)-5- [N- (2-hydroxyethyl)-glycolamidol]-2,4,6-triiodoisophthalamide” (ioversol), which is a nonionic X-ray contrast agent . It is used to aid the radiographic visualization of blood vessels, heart, head, and body . The United States Food and Drug Administration has approved ioversol for contrast enhancement in peripheral and coronary arteriography and left ventriculography and for computed tomographic (CT) imaging of the head and body .
Density Gradient Medium
The compound is also useful as a nonionic density gradient medium . Density gradient media are used in laboratories to separate cells, subcellular components, proteins, nucleic acids, and other biological particles based on their buoyant density .
Future Research Directions
Given the lack of current research, further investigation is needed to understand the properties and potential applications of "N-(2,3-dihydroxypropyl)-4-hydroxybenzamide". This could involve:
Mechanism of Action
Target of Action
N-(2,3-dihydroxypropyl)-4-hydroxybenzamide, also known as Iohexol, primarily targets the x-ray imaging process . It is used as a contrast agent in various radiographic procedures such as myelography, arthrography, nephroangiography, and arteriography .
Mode of Action
The degree of opacity produced by these compounds is directly proportional to the total amount (concentration and volume) of the iodinated contrast agent in the path of the x-rays .
Biochemical Pathways
The primary biochemical pathway affected by N-(2,3-dihydroxypropyl)-4-hydroxybenzamide is the x-ray imaging process . By blocking x-rays, it allows for the visualization of structures containing iodine .
Pharmacokinetics
The pharmacokinetics of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide involve its distribution in the extracellular fluid space and excretion unchanged by the kidneys . Its low systemic toxicity is the combined result of low chemotoxicity and low osmolality .
Result of Action
The result of the compound’s action is the enhanced visualization of body structures in x-ray imaging . This is particularly useful in procedures such as myelography, where it allows for the visualization of the subarachnoid spaces of the head and spinal canal .
Action Environment
The action of N-(2,3-dihydroxypropyl)-4-hydroxybenzamide can be influenced by various environmental factors. For instance, switching to a contrast media based on the sharing of N-(2,3-dihydroxypropyl) carbamoyl side chain can reduce the recurrence of iodinated contrast media (ICM)-associated adverse drug reactions (ADRs) .
properties
IUPAC Name |
N-(2,3-dihydroxypropyl)-4-hydroxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c12-6-9(14)5-11-10(15)7-1-3-8(13)4-2-7/h1-4,9,12-14H,5-6H2,(H,11,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIWYRHWAMSXNRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydroxypropyl)-4-hydroxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B3104444.png)



![3-[(3-Bromophenoxy)methyl]benzoic acid](/img/structure/B3104471.png)


![[1-(2-Methoxyethyl)cyclobutyl]methanol](/img/structure/B3104505.png)
![1-[3-(5-Methylthiophen-2-yl)phenyl]methanamine](/img/structure/B3104507.png)
![tert-butyl 5-oxo-3,3a,4,5-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B3104512.png)



